3-(3-Fluorobenzyl)cyclobutanecarboxylic acid
Overview
Description
“3-(3-Fluorobenzyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C12H13FO2. It is a derivative of cyclobutanecarboxylic acid, which is an organic compound with the formula C4H7CO2H . Cyclobutanecarboxylic acid is a colorless nonvolatile liquid and is an intermediate in organic synthesis .
Scientific Research Applications
Structural and Conformational Analysis
- X-Ray Diffraction Studies : The structure and conformation of related compounds like cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid have been determined using X-ray diffraction methods. These studies highlight the pucker of the cyclobutane ring and the effect of substituents on bond lengths (Reisner et al., 1983).
Synthesis and Application in Imaging
- Synthesis for Imaging : The synthesis of [F‐18]‐1‐amino‐3‐fluorocyclobutanecarboxylic acid (FACBC), a tumor-avid amino acid, has been developed for positron emission tomography, demonstrating the potential of such compounds in medical imaging (Shoup & Goodman, 1999).
Chemical Synthesis and Reactions
Synthesis of Derivatives : Research includes the synthesis of stereoisomeric 3-substituted cyclobutanecarboxylic acid derivatives, highlighting methods like ring-forming malonic ester cycloalkylation, and indicating the potential for creating a variety of related compounds (Dehmlow & Schmidt, 1990).
Polymerization Studies : The reactivities of 1-substituted cyclobutene derivatives, including carboxylate esters, have been investigated for applications in ring-opening metathesis polymerization (ROMP), suggesting applications in material science and polymer chemistry (Song et al., 2010).
Coordination Polymer-Mediated Molecular Surgery : A study demonstrates the interconversion of dicyclobutane compounds using a coordination polymer, highlighting a novel approach in organic synthesis and potentially impacting the synthesis of complex organic compounds (Wang et al., 2022).
Neuropharmacological Research
- Neuropharmacology : Cyclobutanecarboxylic acid derivatives, including urea, hydrazide, and amide derivatives, have been examined for their central nervous system depressant properties, myorelaxant, antitremorine, and anticonvulsant activities, suggesting potential applications in neuropharmacology (Zirvi & Jarboe, 1976).
properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-3-1-2-8(7-11)4-9-5-10(6-9)12(14)15/h1-3,7,9-10H,4-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSFIRHSGICRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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